4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid
CAS No.: 79560-17-1
Cat. No.: VC0123624
Molecular Formula: C₁₆H₁₂Cl₂O₂
Molecular Weight: 307.17
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 79560-17-1 |
|---|---|
| Molecular Formula | C₁₆H₁₂Cl₂O₂ |
| Molecular Weight | 307.17 |
| IUPAC Name | 4-(3,4-dichlorophenyl)-4-phenylbut-3-enoic acid |
| Standard InChI | InChI=1S/C16H12Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20) |
| SMILES | C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl |
Introduction
Chemical Structure and Properties
Structural Characteristics
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid is characterized by a complex structure featuring both a dichlorophenyl group and a phenyl group attached to a butenoic acid backbone. This arrangement creates a unique molecular architecture that contributes to its chemical reactivity and biological effects. The presence of the two chlorine atoms at positions 3 and 4 on one of the phenyl rings creates an electron-withdrawing effect that influences the electron distribution throughout the molecule. This electron distribution pattern affects how the compound interacts with various biological targets, including enzymes and cell membranes. The double bond in the butenoic acid portion adds another dimension of reactivity, allowing for various addition reactions that can be exploited in synthetic applications.
Physical and Chemical Properties
The compound 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid has a molecular formula of C16H12Cl2O2 and a molecular weight of 307.2 g/mol. Its structure can be represented by the IUPAC International Chemical Identifier (InChI) as InChI=1S/C16H12Cl2O2/c17-14-8-6-12(10-15(14)18)13(7-9-16(19)20)11-4-2-1-3-5-11/h1-8,10H,9H2,(H,19,20). The canonical SMILES notation for this compound is C1=CC=C(C=C1)C(=CCC(=O)O)C2=CC(=C(C=C2)Cl)Cl, which provides a linear string representation of its molecular structure. As a carboxylic acid, the compound exhibits typical acidic properties with the ability to form salts with bases. Its solubility profile generally shows limited water solubility but good solubility in organic solvents such as ethanol, methanol, dimethyl sulfoxide (DMSO), and chloroform, which is consistent with its relatively hydrophobic structure containing two aromatic rings.
Spectroscopic Identification
Identification and characterization of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid typically involve various spectroscopic techniques that provide valuable structural information. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon (¹³C) NMR, can reveal the connectivity and arrangement of atoms within the molecule. Mass spectrometry provides information about the molecular weight and fragmentation pattern, which can be used to confirm the structure. Infrared (IR) spectroscopy is particularly useful for identifying the carboxylic acid group, which typically shows a strong carbonyl stretching band around 1700-1725 cm⁻¹ and a broad O-H stretching band in the 2500-3300 cm⁻¹ region. Ultraviolet-visible (UV-Vis) spectroscopy can provide information about the conjugated systems present in the molecule, which include the aromatic rings and the double bond connected to them.
Synthesis Methods
Laboratory Synthesis Routes
Chemical Reactivity
Types of Reactions
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid participates in a variety of chemical reactions that are characteristic of its functional groups and structural features. The carboxylic acid moiety readily undergoes esterification reactions with alcohols in the presence of acid catalysts, forming the corresponding esters. These esterification reactions can be utilized to modify the physical properties of the compound or to protect the carboxylic acid group during subsequent transformations. The carbon-carbon double bond in the molecule serves as a site for addition reactions, including hydrogenation to form the saturated derivative and electrophilic additions such as halogenation, hydrohalogenation, and hydration. The aromatic rings in the structure can participate in typical aromatic substitution reactions, although the presence of chlorine substituents on one of the rings will influence the reactivity and regioselectivity of these reactions.
Reactivity of Functional Groups
Biological Activities
Antimicrobial Properties
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid has demonstrated significant antimicrobial activity against various bacterial and fungal pathogens, making it a compound of interest for potential antimicrobial applications. In susceptibility testing, the compound showed notable inhibition zones against several microbial strains, indicating its broad-spectrum antimicrobial properties. The table below summarizes some of the observed antimicrobial activities:
| Microbial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 13 |
| Candida albicans | 12 |
These results suggest that the compound is effective against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, as well as fungi (C. albicans). The mechanism of antimicrobial action likely involves disruption of microbial cell membranes or interference with vital metabolic processes within the pathogens. The presence of the chlorine atoms in the structure may contribute to this activity, as halogenated compounds often demonstrate enhanced antimicrobial properties. Further research into structure-activity relationships could lead to the development of more potent derivatives with improved antimicrobial profiles.
Anti-inflammatory Activity
Research has indicated that 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid possesses notable anti-inflammatory properties that could be valuable for therapeutic applications. Studies suggest that the compound may inhibit the production of pro-inflammatory cytokines, which are key mediators in the inflammatory response. This inhibitory effect could make the compound useful for treating various inflammatory conditions, including arthritis and other inflammatory diseases. The molecular mechanism underlying this anti-inflammatory activity likely involves interference with specific signaling pathways involved in inflammation, such as the NF-κB pathway or the arachidonic acid cascade. The structural features of the compound, particularly the dichlorophenyl group, may play a crucial role in its interaction with these inflammatory pathways. Further investigation into the specific molecular targets and the extent of anti-inflammatory efficacy could provide valuable insights for the development of novel anti-inflammatory agents based on this chemical scaffold.
| Cancer Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 25 |
| HT-29 (Colon) | 30 |
These IC50 values indicate that the compound exhibits significant anticancer activity, with slightly higher potency against breast cancer cells compared to colon cancer cells. The mechanism of action appears to involve the modulation of apoptotic pathways, including the activation of caspases and the regulation of pro-apoptotic and anti-apoptotic proteins. The compound may also interfere with cell cycle progression, potentially arresting cancer cells at specific phases of the cell cycle. Further research is needed to elucidate the precise molecular targets and to evaluate the compound's efficacy against other cancer types. Additionally, in vivo studies would be valuable to assess the compound's potential as a chemotherapeutic agent in animal models before moving toward clinical investigations.
Structure-Activity Relationships
Key Structural Features for Activity
Several structural elements of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid appear to be critical for its biological activities, based on studies of this compound and related structures. The presence of the dichlorophenyl group, with its electron-withdrawing chlorine substituents, influences the electron density distribution throughout the molecule, affecting its interactions with biological macromolecules. The specific positions of these chlorine atoms at the 3 and 4 positions of the phenyl ring likely play a role in the compound's ability to bind to specific receptor pockets or enzyme active sites. The phenyl group on the opposite side of the molecule provides hydrophobic interactions that can enhance binding to target proteins with hydrophobic regions. The carbon-carbon double bond in the butenoic acid portion maintains a specific geometry that positions the aromatic rings and the carboxylic acid group in an optimal arrangement for biological activity. The carboxylic acid group can form hydrogen bonds and ionic interactions with amino acid residues in target proteins, anchoring the molecule in active sites or binding pockets.
Comparative Analysis with Analogues
A comparative analysis of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid with structurally similar compounds provides valuable insights into structure-activity relationships that can guide future drug development efforts. Related compounds such as 4-(3,4-Dichlorophenyl)-4-oxo-2-(4-antipyrinyl)-butanoic acid and 3,4-Dichlorophenylacetic acid share some structural similarities but differ in their biological activities and applications. The presence or absence of the carbon-carbon double bond appears to influence the conformational flexibility and reactivity of these compounds. Modifications to the carboxylic acid group, such as conversion to esters or amides, can alter the compound's solubility, membrane permeability, and metabolic stability, potentially affecting its pharmacokinetic properties. The nature and position of substituents on the aromatic rings significantly impact the electronic properties of the molecule, which in turn affect its binding affinity for specific targets. Compounds with different arrangements of the aromatic rings relative to the butenoic acid backbone may demonstrate altered biological profiles due to changes in their three-dimensional structure. Understanding these structure-activity relationships provides a rational basis for the design of new analogues with enhanced potency, selectivity, or reduced toxicity.
Research Applications
Role as a Chemical Building Block
4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid serves as a valuable building block in organic synthesis due to its versatile structure and functional groups that allow for various transformations. The carboxylic acid moiety can be converted to numerous derivatives, including esters, amides, acid chlorides, and anhydrides, providing entry points for the synthesis of more complex molecules. The carbon-carbon double bond offers a site for addition reactions, cycloadditions, and other transformations that can introduce new functionalities and stereogenic centers. The two aromatic rings, one bearing chlorine substituents, provide opportunities for further modifications through various aromatic substitution reactions, expanding the structural diversity accessible from this starting material. In medicinal chemistry, this compound can serve as a scaffold for the development of compound libraries by systematically varying substituents and functional groups, potentially leading to the discovery of new biologically active molecules. Researchers can also use this compound as an intermediate in the synthesis of natural product analogues or in the total synthesis of complex natural products that contain similar structural motifs.
Analytical Methods
Chromatographic Techniques
Chromatographic techniques play a crucial role in the analysis, purification, and characterization of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid for research and quality control purposes. High-Performance Liquid Chromatography (HPLC) using reverse-phase columns (typically C18) with UV detection at approximately 254 nm provides an effective method for quantitative analysis and purity assessment of this compound. The method typically employs a gradient elution with a mixture of water and acetonitrile, often containing a small amount of formic acid or another modifier to improve peak shape. Thin-Layer Chromatography (TLC) serves as a rapid screening tool for reaction monitoring and preliminary purity checks, typically using silica gel plates and solvent systems such as hexane/ethyl acetate mixtures or dichloromethane/methanol combinations. Gas Chromatography (GC) may be applicable for analysis of volatile derivatives of the compound, such as trimethylsilyl esters, which can be prepared to enhance volatility. For more complex mixtures or detailed structural analysis, two-dimensional chromatographic techniques such as 2D-TLC or comprehensive two-dimensional gas chromatography (GC×GC) might provide enhanced separation and identification capabilities.
Spectroscopic Methods
Future Research Directions
Structure Optimization for Enhanced Activity
Future research on 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid could focus on structural modifications aimed at enhancing its biological activities and pharmacological properties. Systematic exploration of substituent effects on both aromatic rings could provide valuable structure-activity relationship data, potentially leading to derivatives with improved potency or selectivity. For instance, replacing the chlorine atoms with other halogens or introducing additional functional groups at various positions on the aromatic rings might enhance specific biological activities. Modifications to the butenoic acid backbone, such as altering the length of the carbon chain or introducing additional functionalities, could influence the compound's conformational properties and its interactions with biological targets. Exploration of stereochemical aspects, particularly with respect to the configuration of the double bond, might reveal isomers with differing biological profiles. Prodrug approaches, such as converting the carboxylic acid to esters that are enzymatically cleaved in vivo, could improve pharmacokinetic properties including absorption and tissue distribution. Computational modeling and molecular docking studies could guide these structural modifications by predicting how changes might affect binding to potential biological targets.
Expanding Biological Activity Assessments
While current research has established several biological activities for 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid, future investigations could significantly expand our understanding of its therapeutic potential. More comprehensive antimicrobial screening against a wider range of bacterial, fungal, and potentially viral pathogens could reveal additional applications in infectious disease treatment. Detailed studies of the compound's effects on specific inflammatory pathways and mediators would provide deeper insights into its anti-inflammatory mechanisms and potential applications. Advanced cancer models, including three-dimensional cell cultures and patient-derived xenografts, could offer more physiologically relevant assessments of the compound's anticancer activity. Evaluation of potential effects on neurodegenerative diseases might be warranted, given that some structurally related compounds have shown neuroprotective properties. Investigation of possible immunomodulatory effects could open new therapeutic avenues in autoimmune disorders or transplant medicine. Toxicological assessments, including genotoxicity, cardiotoxicity, and hepatotoxicity studies, would be essential for advancing any therapeutic applications of this compound.
Technological Advancements in Synthesis and Analysis
Emerging technologies offer exciting possibilities for advancing both the synthesis and analysis of 4-(3,4-Dichlorophenyl)-4-phenylbut-3-enoic acid and its derivatives. Flow chemistry approaches could provide more efficient and scalable synthetic routes, with advantages including improved heat transfer, precise reaction control, and potential for automation. Microreactor technology might enable more rapid optimization of reaction conditions and facilitate the preparation of diverse structural analogues for structure-activity relationship studies. Green chemistry principles could be applied to develop more environmentally sustainable synthetic methods, perhaps employing catalysts that reduce waste generation or utilizing alternative solvents with reduced environmental impact. Advanced analytical techniques, such as ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry, could enable more detailed characterization of the compound and its metabolites. Emerging spectroscopic methods, including advanced two-dimensional NMR techniques and time-resolved spectroscopy, might provide new insights into the compound's structural features and dynamics. Computational approaches, including machine learning algorithms for predicting properties and activities, could accelerate the discovery and development of improved derivatives with enhanced therapeutic potential.
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